![molecular formula C16H13ClN2OS B4391342 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B4391342.png)
3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide
Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. This compound has been found to target a specific protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in cancer cell proliferation and survival.
Mechanism of Action
3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide targets the BRD4 protein, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a key role in regulating gene expression in cancer cells, specifically those involved in cell proliferation and survival. 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and other transcription factors. This leads to a decrease in the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide in lab experiments is its specificity for BRD4, which allows for targeted inhibition of cancer cell growth and survival. However, one limitation is that 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide in different types of cancer.
Future Directions
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict which patients will respond best to 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide treatment. Additionally, studies are needed to investigate the potential use of 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and survival of cancer cells in various types of cancer, including leukemia, lymphoma, and solid tumors. Studies have also shown that 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide can sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-5-7-14(8-6-13)21-10-9-16(20)19-15-4-2-1-3-12(15)11-18/h1-8H,9-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHPQNPKSPDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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